Comprehensive Technical Guide on (R)-1-(2-Ethylphenyl)ethan-1-amine: Structural Properties, Asymmetric Synthesis, and Analytical Validation
Comprehensive Technical Guide on (R)-1-(2-Ethylphenyl)ethan-1-amine: Structural Properties, Asymmetric Synthesis, and Analytical Validation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Laboratory Guide
Executive Summary
In modern drug discovery, the stereochemical integrity of primary amine building blocks is non-negotiable. (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1) is a highly specialized, chiral ortho-substituted phenylethylamine. Unlike its unsubstituted analog, 1-phenylethylamine, the presence of an ethyl group at the ortho position introduces significant steric bulk. This structural feature restricts the rotational degrees of freedom of the adjacent chiral amine group, a property highly advantageous for "locking" pharmacophores into specific bioactive conformations during receptor binding.
This whitepaper provides an authoritative, self-validating framework for the physicochemical profiling, asymmetric resolution, and analytical validation of (R)-1-(2-Ethylphenyl)ethan-1-amine, ensuring high-fidelity integration into pharmaceutical pipelines.
Chemical Structure & Physicochemical Profiling
The structural uniqueness of (R)-1-(2-Ethylphenyl)ethan-1-amine lies in the interplay between the chiral center at the benzylic position and the adjacent ortho-ethyl substituent.
Mechanistic Insight: The ortho-ethyl group creates a sterically hindered microenvironment. In receptor-ligand interactions, this bulk forces the amine into a predictable spatial orientation, minimizing entropic penalties upon binding. However, this same steric hindrance complicates direct asymmetric synthesis (e.g., via enzymatic transamination), often necessitating classical diastereomeric resolution for scalable production.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the compound, critical for downstream formulation and pharmacokinetic modeling 1.
| Property | Value | Clinical / Chemical Significance |
| Chemical Name | (R)-1-(2-Ethylphenyl)ethan-1-amine | Defines absolute stereochemistry (R-configuration). |
| CAS Registry Number | 1212859-34-1 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₁₀H₁₅N | - |
| Molecular Weight | 149.23 g/mol | Low MW makes it an ideal fragment for lead optimization. |
| LogP | ~2.27 | Optimal lipophilicity for blood-brain barrier (BBB) penetration. |
| Topological Polar Surface Area | 26.02 Ų | Excellent membrane permeability profile. |
| Hydrogen Bond Donors/Acceptors | 1 / 1 | Primary amine acts as a critical H-bond anchor. |
| Purity Standard | ≥98% (ee > 99%) | Required threshold for avoiding enantiomeric toxicity. |
Asymmetric Synthesis & Resolution Workflows
While biocatalytic transamination is the modern standard for chiral amine synthesis, the ortho-substitution of this specific substrate often causes active-site exclusion in wild-type transaminases. Therefore, diastereomeric salt resolution remains the most robust, scalable, and thermodynamically reliable method.
Causality in Resolving Agent Selection: We utilize enantiopure (R)-mandelic acid or isopropylidene glycerol hydrogen phthalate. Why? X-ray crystallographic studies of 1-arylethylamines demonstrate that mandelic acid forms a rigid, 2D hydrogen-bonded layer structure. The ortho-ethyl group of our target amine fits precisely into the hydrophobic vacancies of this lattice, driving the selective precipitation of the less-soluble diastereomeric salt while leaving the (S)-enantiomer in solution 2.
Step-by-Step Protocol: Classical Diastereomeric Resolution
This protocol is designed as a self-validating system. Do not proceed to the next step unless the built-in validation check passes.
-
Salt Formation: Dissolve 1.0 equivalent of racemic 1-(2-Ethylphenyl)ethan-1-amine and 1.0 equivalent of (R)-mandelic acid in a 9:1 mixture of Ethanol/Water at 60°C until the solution is completely clear.
-
Controlled Cooling (Thermodynamic Control): Cool the solution linearly to 20°C over 4 hours. Causality: Rapid cooling causes kinetic trapping of the wrong enantiomer (conglomerate formation). Slow cooling ensures thermodynamic selection of the (R,R)-diastereomeric salt.
-
Filtration & Mother Liquor Check: Filter the resulting crystals.
-
Validation Check 1: Measure the optical rotation of the mother liquor. It must show a strong negative rotation, confirming the enrichment of the (S)-amine in the liquid phase.
-
-
Recrystallization: Recrystallize the solid once more from Ethanol/Water to upgrade the diastereomeric excess (de) to >99%.
-
Free-Basing: Suspend the pure salt in aqueous NaOH (1M) and extract with methyl tert-butyl ether (MTBE).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield pure (R)-1-(2-Ethylphenyl)ethan-1-amine.
Workflow for the asymmetric resolution of 1-(2-Ethylphenyl)ethan-1-amine via diastereomeric salt formation.
Analytical Characterization & Self-Validating Protocols
To guarantee the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards required for pharmaceutical intermediates, the resolved amine must undergo rigorous analytical validation.
Step-by-Step Protocol: Chiral HPLC for Enantiomeric Excess (ee)
Causality in Method Design: Primary amines often exhibit severe peak tailing on silica-based columns due to secondary interactions with residual silanols. To counteract this, we utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA) and introduce an acidic additive (like ethanesulfonic acid or trifluoroacetic acid) into the mobile phase. This creates an ion-pair salt in the mobile phase, sharpening the peaks and enhancing the chiral recognition by the stationary phase 3.
-
System Preparation: Equilibrate a Chiralpak IA column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v).
-
System Suitability Test (SST): Inject a racemic standard of 1-(2-Ethylphenyl)ethan-1-amine.
-
Validation Check 2: The resolution factor (Rs) between the (R) and (S) peaks must be ≥ 1.5 (baseline resolution). If Rs < 1.5, column efficiency has degraded, and the run must be aborted.
-
-
Sample Injection: Inject 10 µL of the resolved (R)-amine sample (1 mg/mL in mobile phase).
-
Data Analysis: Integrate the area under the curve (AUC) for both enantiomeric peaks at 254 nm. Calculate ee% =[(Area R - Area S) / (Area R + Area S)] × 100. The acceptance criterion is >99.0% ee.
Logical workflow for the analytical validation of chiral amines ensuring >99% enantiomeric excess.
Applications in Drug Development
The (R)-1-(2-Ethylphenyl)ethan-1-amine motif serves as a highly privileged scaffold in medicinal chemistry. Its primary applications include:
-
Pharmacophore Locking: The ortho-ethyl group restricts the rotation of the benzylic amine, forcing the molecule into a specific dihedral angle. This is highly utilized in the design of central nervous system (CNS) therapeutics, where rigidified phenylethylamines show higher selectivity for specific monoamine transporter subtypes (e.g., DAT vs. SERT).
-
Chiral Auxiliaries: Due to its high enantiomeric purity and steric bulk, it can be utilized as a chiral auxiliary in asymmetric synthesis, directing the stereochemical outcome of subsequent enolate alkylations or aldol condensations.
References
- ChemScene. "1212859-34-1 | (r)-1-(2-Ethylphenyl)ethan-1-amine." ChemScene Chemical Database.
- Kinbara, K., et al. "A high-performance, tailor-made resolving agent: remarkable enhancement of resolution ability by introducing a naphthyl group into the fundamental skeleton." Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
- ResearchGate. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." ResearchGate.
Sources
- 1. chemscene.com [chemscene.com]
- 2. A high-performance, tailor-made resolving agent: remarkable enhancement of resolution ability by introducing a naphthyl group into the fundamental skeleton [ ] 1 [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
